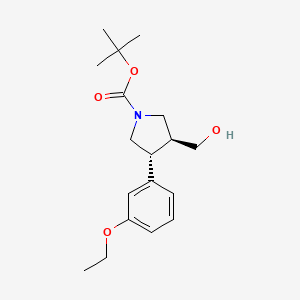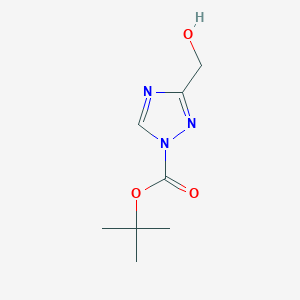
2,4-Dihydroxy-3-methylbenzohydrazide
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2,4-Dihydroxy-3-methylbenzohydrazide is a chemical compound that belongs to the class of benzohydrazides, which are known for their diverse range of biological activities. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar structures have been synthesized and studied, indicating the potential significance of such compounds in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of benzohydrazide derivatives typically involves the condensation of hydrazides with aldehydes or ketones. For instance, the synthesis of 2-hydroxy-N'-(4-hydroxybenzylidene)-3-methylbenzohydrazide was achieved by condensing 4-hydroxybenzaldehyde and 2-hydroxy-3-methylbenzohydrazide in methanol . Similarly, other related compounds were synthesized using various starting materials and conditions, such as the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation , or the condensation of equimolar 3,5-dibromosalicylaldehyde and 2-hydroxybenzoic acid hydrazide .
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives is often confirmed using techniques such as X-ray diffraction analysis, which provides detailed information about the configuration around double bonds and the planarity of aromatic rings. For example, the structure of a Schiff base compound related to benzohydrazides was elucidated using single-crystal X-ray diffraction, revealing a trans configuration around the C=N double bond and nearly coplanar benzene rings . The title compound in another study also displayed a dihedral angle between the two benzene rings, indicating the spatial arrangement of the molecular framework .
Chemical Reactions Analysis
Benzohydrazide derivatives can undergo various chemical reactions, including cyclization and oxidation, to form different heterocyclic compounds. The reaction of 2-aminobenzohydrazides with Schiff bases, for instance, led to the formation of quinazolinones and oxadiazoles . These transformations showcase the reactivity of the hydrazide group and its utility in constructing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzohydrazide derivatives are characterized using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis. These compounds often exhibit interesting properties like fluorescence, as seen in the study of a Ni(II) complex of a related benzohydrazide . The crystal structures of these compounds are stabilized by various intermolecular interactions, including hydrogen bonding and π-π interactions, which contribute to their solid-state properties .
科研应用
Chemical Synthesis and Molecular Structure
- Research has explored the synthesis and structural analysis of compounds related to 2,4-Dihydroxy-3-methylbenzohydrazide. For instance, studies on compounds like N′-(3-Hydroxybenzylidene)-4-methylbenzohydrazide and N′-(4-Methoxybenzylidene)-4-methylbenzohydrazide have provided insights into the molecular and crystal structures of these hydrazide derivatives (Liu, Ma, & Sun, 2012), (Liu, 2011).
Biological and Pharmacological Potential
- Several studies have synthesized hydrazide compounds to investigate their biological activities. For example, a study on the synthesis of heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide revealed potential lipase and α-glucosidase inhibition properties (Bekircan, Ülker, & Menteşe, 2015). Similarly, the antibacterial activity of hydrazone compounds derived from 4-methylbenzohydrazide has been studied, showing moderate to high activity against various bacterial strains (Lei et al., 2015).
Catalytic and Material Applications
- The potential catalytic activities of amide–imine conjugates derived from hydrazide compounds like 4-methyl-benzoic acid hydrazide have been explored. These studies indicate their effectiveness in oxidation processes and potential anticancer properties (Ta et al., 2019). Additionally, the nonlinear optical properties of hydrazones have been investigated, suggesting their suitability for applications in optical devices like limiters and switches (Naseema et al., 2010).
性质
IUPAC Name |
2,4-dihydroxy-3-methylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-6(11)3-2-5(7(4)12)8(13)10-9/h2-3,11-12H,9H2,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYCGTBPNSTUSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)NN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649355 |
Source


|
| Record name | 2,4-Dihydroxy-3-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-3-methylbenzohydrazide | |
CAS RN |
1142211-15-1 |
Source


|
| Record name | 2,4-Dihydroxy-3-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)


![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

acetic acid](/img/structure/B1327063.png)
acetic acid](/img/structure/B1327064.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)
![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)
![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)
![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)
![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)